molecular formula C7H15N B2639433 (2R)-3-Cyclopropylbutan-2-amine CAS No. 2248212-74-8

(2R)-3-Cyclopropylbutan-2-amine

Cat. No.: B2639433
CAS No.: 2248212-74-8
M. Wt: 113.204
InChI Key: ASXDQGGMFHKHCZ-PRJDIBJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The (2R)-butan-2-amine scaffold is a chiral amine backbone with applications in pharmaceuticals and organic synthesis. Its stereochemical configuration influences biological activity and synthetic utility. Key derivatives include:

  • (2R)-3-Methylbutan-2-amine (): A branched alkylamine.
  • (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine (): A fluorinated analogue with enhanced stability.
  • (2R)-4-Phenylbutan-2-amine-d3 (): A deuterated phenyl-substituted variant used as a labeled intermediate.

These compounds share a common (2R) stereocenter but differ in substituent groups, leading to divergent physicochemical and functional properties.

Properties

IUPAC Name

(2R)-3-cyclopropylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-5(6(2)8)7-3-4-7/h5-7H,3-4,8H2,1-2H3/t5?,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXDQGGMFHKHCZ-PRJDIBJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Cyclopropylbutan-2-amine typically involves the cyclopropanation of a suitable precursor followed by amination

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the cyclopropanation step, while hydrogenation catalysts like Raney nickel can be used for the reductive amination process.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Cyclopropylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine nitrogen or the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-3-Cyclopropylbutan-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (2R)-3-Cyclopropylbutan-2-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property (2R)-3-Methylbutan-2-amine (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine (2R)-4-Phenylbutan-2-amine-d3
Molecular Formula C₅H₁₁N C₅H₁₀F₃N C₁₀H₁₂D₃N
Molecular Weight 85.15 g/mol 141.14 g/mol 152.25 g/mol
CAS Number 34701-33-2 1032181-63-7 Unlabelled: 937-52-0
Substituent Methyl group at C3 Trifluoromethyl and methyl groups at C1 and C3 Phenyl group at C4, deuterated at C3
Solubility Not specified Not specified Chloroform, Methanol
Purity Not specified 95% Stable at room temperature

Key Observations :

  • Fluorination Impact : The trifluoromethyl group in (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine increases molecular weight and likely enhances metabolic stability and lipophilicity compared to the methyl-substituted analogue .
  • Deuterated Derivative : (2R)-4-Phenylbutan-2-amine-d3 incorporates deuterium, reducing metabolic degradation rates in pharmaceutical applications .

Stability and Handling

  • Deuterated Analogue : Stability at room temperature simplifies storage and shipping, critical for labeled intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.